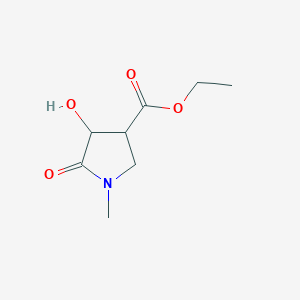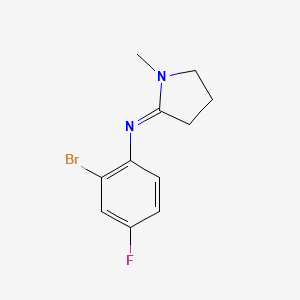
Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the nucleophilic substitution of 2-bromo-4-fluoroaniline with 1-methylpyrrolidine under appropriate reaction conditions. This reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives .
科学的研究の応用
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules .
類似化合物との比較
Similar Compounds
2-Bromo-4-fluoroaniline: A closely related compound with similar structural features but lacking the pyrrolidine moiety.
4-Bromo-1-fluoro-2-nitrobenzene: Another related compound with a nitro group instead of the pyrrolidine moiety.
Uniqueness
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline is unique due to the presence of the pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
特性
CAS番号 |
27033-93-8 |
|---|---|
分子式 |
C11H12BrFN2 |
分子量 |
271.13 g/mol |
IUPAC名 |
N-(2-bromo-4-fluorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12BrFN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
VGNFHHDUULRIHJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1=NC2=C(C=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


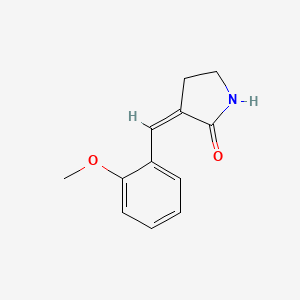
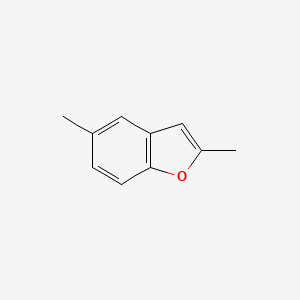
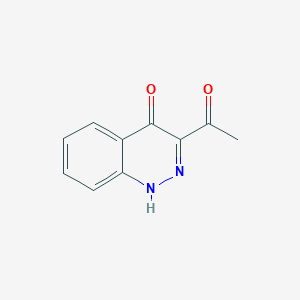
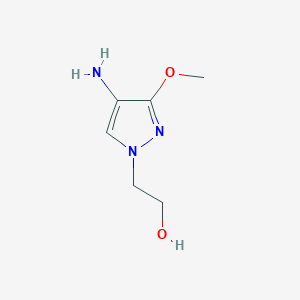
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
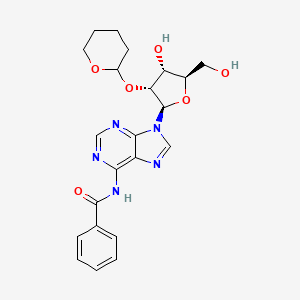
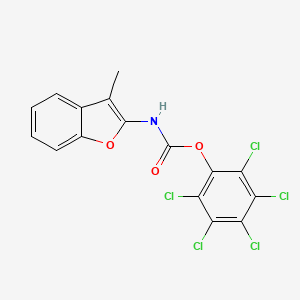
![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

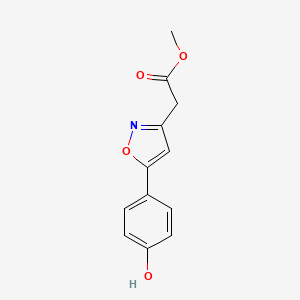
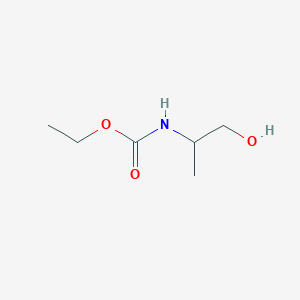
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
